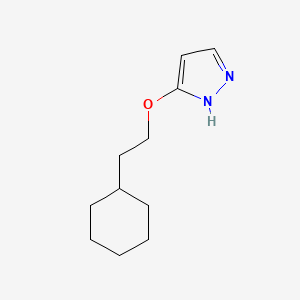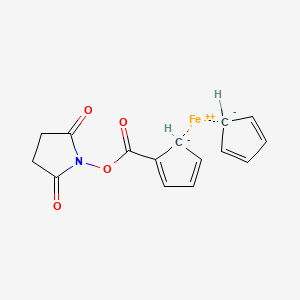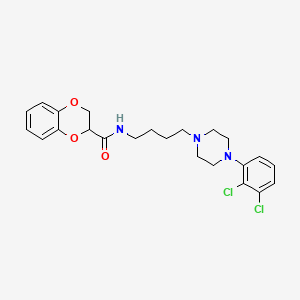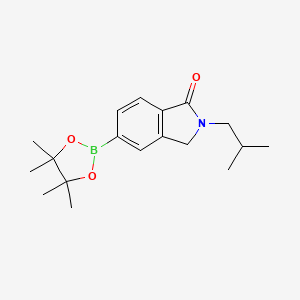![molecular formula C18H22BFO5 B14767438 5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorine atom, a benzodioxin ring, and a dioxaborolane moiety, making it a subject of interest in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its fluorine atom can enhance binding affinity to biological targets, while the dioxaborolane moiety can participate in reversible covalent interactions. These features contribute to its potential biological activities and applications in drug development.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one stands out due to its unique combination of a benzodioxin ring and a dioxaborolane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H22BFO5 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
5-fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C18H22BFO5/c1-16(2)17(3,4)25-19(24-16)10-9-11-7-8-12(20)13-14(11)22-18(5,6)23-15(13)21/h7-10H,1-6H3 |
InChI 键 |
QTAIRUBMABCEAB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C3C(=C(C=C2)F)C(=O)OC(O3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate](/img/structure/B14767358.png)
![5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine](/img/structure/B14767366.png)








![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)


![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
